CDDO-dhTFEA
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Overview
Description
It is known for its potent activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of the pro-inflammatory transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound has shown promise in various therapeutic applications, particularly in the treatment of chronic diseases such as chronic kidney disease .
Preparation Methods
CDDO-dhTFEA is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
CDDO-dhTFEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups onto the compound, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triterpenoid derivatives with altered biological activities .
Scientific Research Applications
CDDO-dhTFEA has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Mechanism of Action
CDDO-dhTFEA exerts its effects primarily through the activation of Nrf2 and inhibition of NF-κB . Nrf2 is a master transcription factor that regulates the expression of antioxidant response genes, while NF-κB is a pro-inflammatory transcription factor involved in the regulation of immune responses . By activating Nrf2, this compound enhances the cellular antioxidant defense mechanisms, reducing oxidative stress and inflammation . The compound also inhibits NF-κB, thereby reducing the expression of pro-inflammatory genes and mitigating inflammation .
Comparison with Similar Compounds
CDDO-dhTFEA is part of a family of synthetic triterpenoids derived from oleanolic acid. Similar compounds include:
2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO): The parent compound from which this compound is derived.
CDDO-methyl ester (CDDO-Me): A methyl ester derivative of CDDO with similar biological activities.
CDDO-imidazolide (CDDO-Im): An imidazolide derivative of CDDO with enhanced anti-inflammatory properties.
This compound is unique in its specific modifications, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYWYZJDSBWZHH-BFGQVZSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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